
(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated amino acids, such as the one mentioned in the first paper, involves stereoselective processes that can be applied to the synthesis of (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride. The paper describes the synthesis of (2S,3S)-3'-fluoroisoleucine by starting from (2S)-pyroglutamic acid and using cuprate or photochemical addition to introduce the fluorine atom . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the 5-chloro-2-fluorophenyl group.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as elemental analysis, IR, ^1H-NMR, ^13C-NMR, and MS data . These techniques would also be applicable for analyzing the molecular structure of this compound. The presence of fluorine and chlorine atoms in the compound would likely result in characteristic peaks in NMR and MS spectra, which could be used to confirm the structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of this compound. However, the synthesis paper implies that the fluorinated amino acid can be used as a reporter group in protein studies, suggesting that it may participate in typical amino acid reactions such as peptide bond formation. The presence of halogens in the compound may also influence its reactivity, potentially making it more reactive in certain substitution reactions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide a methodological framework for such an analysis. The compound's solubility, melting point, and stability could be inferred from similar halogenated amino acids. The fluorine and chlorine substituents would likely affect the compound's acidity and basicity, as well as its hydrophobicity, which could be relevant for its solubility and potential use in biological systems .
Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Discovery
- The compound has been explored for its role in synthesizing fluorinated analogs of amino acids, which are crucial in drug design due to their pharmacokinetic properties. For instance, an asymmetric synthesis method for fluorinated L-tyrosine and meta-L-tyrosines was described, showcasing its relevance in producing compounds with potential therapeutic applications (Monclus, Masson, & Luxen, 1995).
Antidepressant and Anticancer Properties
- Research into derivatives of this compound includes synthesis for potential antidepressant applications. A study detailed the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, indicating interest in the compound's utility in mental health treatment (Yuan, 2012).
- Another area of application is in cancer therapy, where derivatives are studied for their anticancer activities. Synthesis of amino acid ester derivatives containing 5-fluorouracil showed inhibitory effects against certain cancer cell lines, highlighting the compound's role in developing new anticancer drugs (Xiong et al., 2009).
Antibacterial and Antimicrobial Activity
- The compound's derivatives have also been evaluated for their antibacterial and antimicrobial properties. Synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents showcases the compound's application in addressing antibiotic resistance (Holla, Bhat, & Shetty, 2003).
- Modifications of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of this compound, have shown increased antibacterial and antifungal activities, suggesting its potential in medical applications, especially in developing antimicrobial materials (Aly & El-Mohdy, 2015).
Synthesis of Derivatives for Various Biological Activities
- The compound's chemistry has been leveraged in synthesizing various derivatives with different biological activities, including potential cytotoxic agents for cancer therapy. This illustrates its versatility and importance in medicinal chemistry and drug development (Mete, Gul, & Kazaz, 2007).
Propiedades
IUPAC Name |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYXKAUAUHNNEX-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)
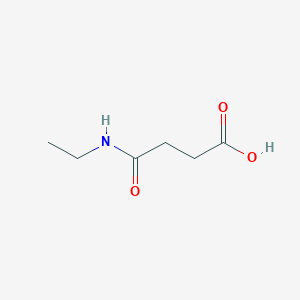
![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)
![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2508186.png)
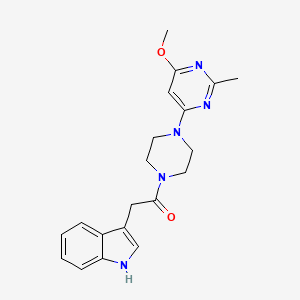
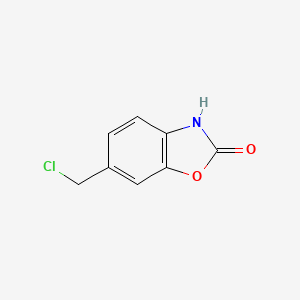
![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)
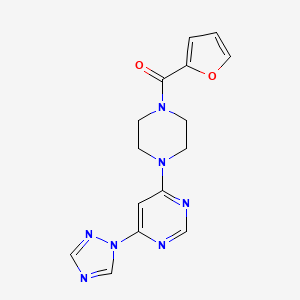
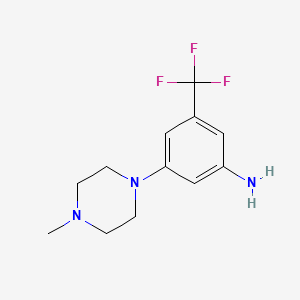
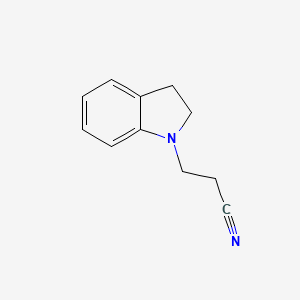
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)
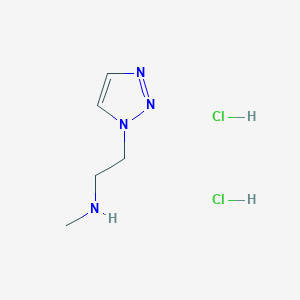

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)